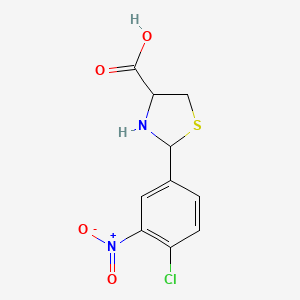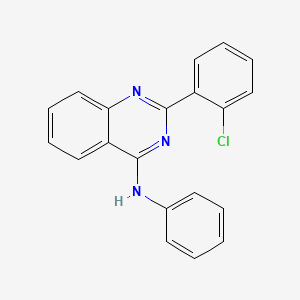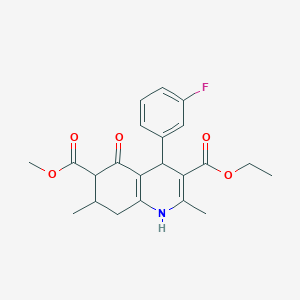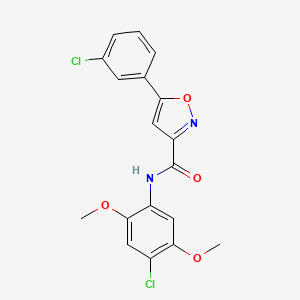
2-(4-Chloro-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the thiazolidine family. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a carboxylic acid group and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the nitro group.
Reduction Reactions: The major product is 2-(4-Chloro-3-aminophenyl)-1,3-thiazolidine-4-carboxylic acid.
Oxidation Reactions: Products include sulfoxides and sulfones of the thiazolidine ring.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological macromolecules. The thiazolidine ring can also participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar in structure but lacks the thiazolidine ring.
2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid: Similar structure with a bromine atom instead of a chlorine atom.
2-(4-Chloro-3-nitrophenyl)-1,3-thiazolidine-4-carboxamide: Similar structure with a carboxamide group instead of a carboxylic acid group.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of its nitrophenyl group and thiazolidine ring, which confer specific chemical reactivity and potential biological activity. The presence of the carboxylic acid group also allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C10H9ClN2O4S |
|---|---|
Molecular Weight |
288.71 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O4S/c11-6-2-1-5(3-8(6)13(16)17)9-12-7(4-18-9)10(14)15/h1-3,7,9,12H,4H2,(H,14,15) |
InChI Key |
IZIQSYQMPARPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(S1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11451118.png)
![4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11451129.png)


![Propan-2-yl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11451141.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide](/img/structure/B11451148.png)
![6-(4-Methylphenyl)-[1,2,3,4]tetrazolo[5,1-A]phthalazine](/img/structure/B11451155.png)
![6-(2-Chlorobenzyl)-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11451167.png)
![Prop-2-en-1-yl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11451174.png)
![N-(3-Chloro-2-methylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B11451176.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11451180.png)



